molecular formula C15H21NO3 B5847571 1-(4-ethoxy-3-methoxybenzoyl)piperidine

1-(4-ethoxy-3-methoxybenzoyl)piperidine

Cat. No. B5847571
M. Wt: 263.33 g/mol
InChI Key: ATJHIUWGAMWNEH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-ethoxy-3-methoxybenzoyl)piperidine, also known as EMBP, is a chemical compound that belongs to the family of piperidine derivatives. It has been widely used in scientific research for its potential therapeutic applications, particularly in the field of neuroscience.

Mechanism of Action

The mechanism of action of 1-(4-ethoxy-3-methoxybenzoyl)piperidine is not fully understood, but it is believed to act as a dopamine receptor modulator. It binds to dopamine receptors and can either increase or decrease their activity depending on the specific receptor subtype and the concentration of the compound.
Biochemical and Physiological Effects
1-(4-ethoxy-3-methoxybenzoyl)piperidine has been shown to have various biochemical and physiological effects. It can increase dopamine release in certain brain regions, which may be beneficial for the treatment of Parkinson's disease. It can also decrease dopamine release in other brain regions, which may be useful for the treatment of addiction. Additionally, 1-(4-ethoxy-3-methoxybenzoyl)piperidine has been shown to have antipsychotic effects, which may be beneficial for the treatment of schizophrenia.

Advantages and Limitations for Lab Experiments

One advantage of using 1-(4-ethoxy-3-methoxybenzoyl)piperidine in lab experiments is its high affinity for dopamine receptors. This makes it a useful tool for studying the role of dopamine in various neurological disorders. However, one limitation of using 1-(4-ethoxy-3-methoxybenzoyl)piperidine is its complex synthesis method, which requires expertise in organic chemistry.

Future Directions

There are several future directions for the use of 1-(4-ethoxy-3-methoxybenzoyl)piperidine in scientific research. One direction is to further investigate its potential therapeutic applications in the treatment of various neurological disorders. Another direction is to develop more efficient and cost-effective synthesis methods for 1-(4-ethoxy-3-methoxybenzoyl)piperidine. Additionally, further studies are needed to fully understand the mechanism of action of 1-(4-ethoxy-3-methoxybenzoyl)piperidine and its effects on different dopamine receptor subtypes.

Synthesis Methods

1-(4-ethoxy-3-methoxybenzoyl)piperidine can be synthesized through a multi-step process involving the reaction of 4-ethoxy-3-methoxybenzoyl chloride with piperidine. The intermediate product is then purified and further reacted with other reagents to obtain the final product. The process is complex and requires expertise in organic chemistry.

Scientific Research Applications

1-(4-ethoxy-3-methoxybenzoyl)piperidine has been widely used in scientific research for its potential therapeutic applications, particularly in the field of neuroscience. It has been shown to have a high affinity for dopamine receptors and can modulate their activity. This makes it a potential candidate for the treatment of various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.

properties

IUPAC Name

(4-ethoxy-3-methoxyphenyl)-piperidin-1-ylmethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO3/c1-3-19-13-8-7-12(11-14(13)18-2)15(17)16-9-5-4-6-10-16/h7-8,11H,3-6,9-10H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ATJHIUWGAMWNEH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=C(C=C1)C(=O)N2CCCCC2)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.